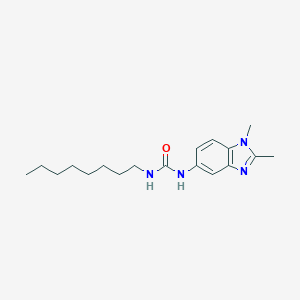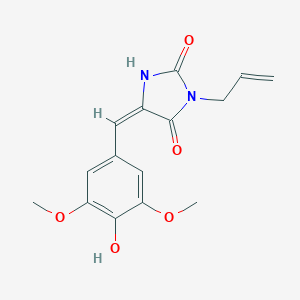
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a complex organic compound that features a benzofuran ring, a tetrazole moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the benzofuran ring and the tetrazole moiety. Common synthetic routes include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Synthesis of the Tetrazole Moiety: Tetrazoles can be synthesized using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.
Coupling Reactions: The final step involves coupling the benzofuran ring with the tetrazole moiety using carbamothioylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial, antifungal, or anti-inflammatory agent.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study receptor-ligand interactions due to its ability to mimic carboxylic acids.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to receptors and enzymes in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also features a tetrazole moiety and is known for its energetic properties.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Another tetrazole derivative with significant anti-inflammatory action.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its combination of a benzofuran ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C14H14N6O2S |
|---|---|
Molecular Weight |
330.37g/mol |
IUPAC Name |
N-[(2-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N6O2S/c1-2-7-20-18-13(17-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,18,21,23) |
InChI Key |
JJZXOZKHPDJTFQ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426082.png)
![methyl 2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B426083.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426084.png)


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B426088.png)
![[1-(4-methylbenzyl)-1H-indol-3-yl]methanol](/img/structure/B426090.png)
![3-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B426092.png)

![1-methyl-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426097.png)

![2-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B426102.png)

![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
